Gdc-0084 - 1382979-44-3

Gdc-0084

Catalog Number: EVT-269053
CAS Number: 1382979-44-3
Molecular Formula: C18H22N8O2
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0084 is a potent, oral, and selective small molecule inhibitor designed for the treatment of central nervous system (CNS) tumors. [, ] It specifically targets class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway often dysregulated in various cancers. [, , , , , ] GDC-0084 demonstrates efficacy in preclinical models of glioblastoma, diffuse intrinsic pontine glioma (DIPG), and breast cancer brain metastases, highlighting its potential as a therapeutic agent for these challenging cancers. [, , , , , ]

Future Directions
  • Optimization of Combination Therapies: Identifying synergistic drug combinations with GDC-0084, such as combining it with other targeted therapies or immunotherapies, could further enhance its efficacy and potentially overcome resistance mechanisms. [, , ]

  • Biomarker-Driven Patient Selection: Developing and validating predictive biomarkers for GDC-0084 response will be crucial for selecting patients most likely to benefit from treatment and personalizing therapeutic approaches. [, , ]

  • Overcoming Drug Resistance: Further investigation into mechanisms of resistance to GDC-0084, such as compensatory pathway activation or mutations in target genes, is vital to develop strategies to overcome resistance and improve treatment outcomes. []

  • Expansion to Other Cancer Types: Given GDC-0084's efficacy in different tumor types driven by PI3K/Akt/mTOR signaling, exploring its potential in other cancers with similar pathway activation could expand its therapeutic reach. [, ]

Arsenic Trioxide (ATO)

Compound Description: Arsenic trioxide (ATO) is a small molecule that induces tumor cell death by promoting the degradation of the promyelocytic leukemia protein (PML) [].

Relevance: ATO has demonstrated synergistic antitumor activity with GDC-0084 in preclinical models of glioblastoma, particularly in glioblastoma stem cells resistant to GDC-0084 monotherapy []. This synergistic effect warrants further clinical investigation.

Rapamycin

Compound Description: Rapamycin is a well-known inhibitor of the mTORC1 complex, a downstream component of the PI3K/AKT/mTOR pathway [].

Relevance: In studies comparing the efficacy of different inhibitors, GDC-0084 demonstrated significantly greater cytotoxicity than rapamycin against diffuse intrinsic pontine glioma (DIPG) cell lines []. This suggests that directly inhibiting PI3K, as GDC-0084 does, might be a more effective therapeutic strategy for DIPG compared to targeting downstream mTORC1.

Vandetanib

Compound Description: Vandetanib is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET tyrosine kinase [].

Relevance: Vandetanib exhibited synergistic antitumor activity when combined with GDC-0084 in preclinical models of DIPG []. This synergy suggests a potential for combination therapy, but further investigation is needed.

TG02

Compound Description: TG02 is a small molecule inhibitor with both transcriptional and metabolic inhibitory effects [].

Relevance: Preclinical studies revealed that TG02 significantly enhances the antitumor activity of GDC-0084 against recurrent glioblastoma []. This synergistic effect, coupled with the favorable safety profiles and blood-brain barrier penetration of both agents, makes the combination of TG02 and GDC-0084 a promising therapeutic strategy for recurrent glioblastoma.

Disulfiram

Compound Description: Disulfiram is a drug primarily known for its use in treating alcohol use disorder, but it has also demonstrated anti-cancer activity, particularly as an inhibitor of aldehyde dehydrogenase (ALDH) [].

Trastuzumab

Compound Description: Trastuzumab is a monoclonal antibody that specifically targets the human epidermal growth factor receptor 2 (HER2) and is used in the treatment of HER2-positive breast cancer [, , ].

Relevance: In the context of HER2-positive breast cancer brain metastases (BCBM), combining GDC-0084 with trastuzumab is being explored as a potential therapeutic strategy [, , ]. This is based on preclinical findings suggesting that inhibiting PI3K/mTOR signaling with GDC-0084 might overcome trastuzumab resistance often associated with PI3K pathway activation in BCBM.

Midostaurin

Compound Description: Midostaurin is a multi-target protein kinase inhibitor that is FDA-approved for treating acute myeloid leukemia. It exhibits inhibitory activity against various kinases, including protein kinase C (PKC) isoforms [].

Relevance: Midostaurin was identified as a potential synergistic agent with GDC-0084 in preclinical studies on DIPG []. This synergistic effect stems from midostaurin's ability to counteract the compensatory activation of PKC signaling observed following PI3K inhibition by GDC-0084.

Enzastaurin

Compound Description: Enzastaurin is a small molecule inhibitor that selectively targets PKCβ and demonstrates blood-brain barrier permeability, making it a potential candidate for treating brain tumors [].

Relevance: Similar to midostaurin, enzastaurin has shown synergistic effects when combined with GDC-0084 in preclinical DIPG models []. This synergy arises from enzastaurin's ability to block PKC signaling, which is activated as a compensatory mechanism upon PI3K inhibition by GDC-0084.

Overview

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of purine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a pyrimidine moiety and a morpholine ring, which may contribute to its pharmacological properties.

Source

The compound's molecular formula is C_{20}H_{28}N_{6}O, with a molecular weight of approximately 396.4 g/mol . It is cataloged in chemical databases such as PubChem, which provides detailed information about its properties and potential applications.

Classification

This compound can be classified under purine derivatives and heterocyclic compounds. Its structural complexity allows it to interact with various biological targets, making it a subject of interest in drug development.

Synthesis Analysis

Methods

The synthesis of 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine typically involves multi-step synthetic routes that may include:

  1. Formation of the Purine Core: The initial step often involves the construction of the purine framework through cyclization reactions.
  2. Introduction of Functional Groups: Subsequent steps may involve the introduction of the morpholine and pyrimidine groups via nucleophilic substitutions or coupling reactions.
  3. Final Modifications: The final steps may include purification and characterization to ensure the desired compound is obtained.

Technical details regarding specific reagents and conditions used in these reactions are crucial for replicating the synthesis.

Molecular Structure Analysis

Structure

The molecular structure features several key components:

  • Purine Base: The core structure consists of an 8,9-dihydropurine framework.
  • Morpholine Ring: This heterocyclic component is attached to the purine structure.
  • Pyrimidine Group: The pyrimidine moiety is linked to the purine via an amine group.

Data

The compound's structural data can be represented using various notation systems:

  • SMILES Notation: A simplified molecular-input line-entry system that encodes the structure.
  • InChI: The International Chemical Identifier provides a standard way to represent chemical structures.
Chemical Reactions Analysis

Reactions

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine may participate in several chemical reactions:

  1. Nucleophilic Substitution: Due to the presence of nitrogen atoms in its structure, it can undergo nucleophilic attack.
  2. Aromatic Substitution: The aromatic nature of some components allows for electrophilic substitution reactions.
  3. Hydrogen Bonding Interactions: The presence of hydrogen bond donors and acceptors can facilitate various intermolecular interactions.

Technical details regarding reaction conditions and yields are essential for understanding its reactivity.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors.

  1. Target Binding: The compound may bind to active sites on proteins due to its structural complementarity.
  2. Inhibition or Activation: Depending on the target, it may inhibit or activate biological pathways.

Data from pharmacological studies would provide insight into its efficacy and specificity.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 396.4 g/mol .
  • Solubility: Solubility data in various solvents can indicate its potential for biological activity.

Chemical Properties

Chemical properties such as stability under different pH conditions and thermal stability are important for practical applications.

Relevant data might include:

  • Hydrogen Bonding Capacity: With one hydrogen bond donor and nine acceptors , this indicates potential for strong interactions in biological systems.
Applications

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biochemical Research: Its ability to interact with nucleic acids or proteins makes it useful in biochemical studies aimed at understanding cellular processes.

Further research into its biological activity will elucidate its full potential as a therapeutic agent.

Properties

CAS Number

1382979-44-3

Product Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Molecular Formula

C18H22N8O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N

SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7666; RG-7666; RG 7666; GDC-0084; GDC0084; GDC 0084; Paxalisib

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.